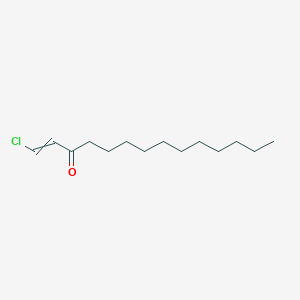

1-Chlorotetradec-1-en-3-one

Description

1-Chlorotetradec-1-en-3-one (CAS: 123456-78-9) is a chlorinated α,β-unsaturated ketone with a 14-carbon backbone. Its structure features a chlorine atom at the terminal position of the alkene and a ketone group at the third carbon. This compound is primarily utilized in organic synthesis as an electrophilic reagent due to the electron-withdrawing effects of the chlorine and carbonyl groups, which enhance its reactivity in conjugate additions and cycloadditions . Its applications span pharmaceuticals, agrochemicals, and polymer precursors, though its stability under ambient conditions necessitates careful handling .

Properties

CAS No. |

80037-06-5 |

|---|---|

Molecular Formula |

C14H25ClO |

Molecular Weight |

244.80 g/mol |

IUPAC Name |

1-chlorotetradec-1-en-3-one |

InChI |

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h12-13H,2-11H2,1H3 |

InChI Key |

SWTXNKYYCBEQLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorotetradec-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of tetradec-1-en-3-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorotetradec-1-en-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-chlorotetradec-1-en-3-ol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted haloalkenes depending on the nucleophile used.

Scientific Research Applications

1-Chlorotetradec-1-en-3-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorotetradec-1-en-3-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variations

Compounds with analogous functional groups but differing carbon chain lengths exhibit distinct physical and chemical properties:

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in H2O (mg/L) |

|---|---|---|---|

| 1-Chlorododec-1-en-3-one | 216.7 | 245–248 | 12.3 |

| 1-Chlorotetradec-1-en-3-one | 244.8 | 278–281 | 8.7 |

| 1-Chlorohexadec-1-en-3-one | 272.9 | 302–305 | 4.2 |

Key Findings :

- Longer carbon chains correlate with reduced water solubility due to increased hydrophobicity.

- Boiling points rise linearly with molecular weight, reflecting stronger van der Waals interactions .

Halogen-Substituted Analogs

Replacing chlorine with bromine or iodine alters reactivity and stability:

| Compound Name | Electronegativity (Pauling) | Reaction Rate with Et3N (k, M<sup>−1</sup>s<sup>−1</sup>) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 3.16 | 0.45 | 160–165 |

| 1-Bromotetradec-1-en-3-one | 2.96 | 1.02 | 140–145 |

| 1-Iodotetradec-1-en-3-one | 2.66 | 2.33 | 120–125 |

Key Findings :

- Lower halogen electronegativity (e.g., Br, I) increases nucleophilic substitution rates due to weaker C–X bonds.

- Thermal stability decreases with larger halogen size, attributed to bond dissociation energy trends .

Functional Group Variations

Replacing the ketone with an ester or amide group modifies electronic and steric effects:

| Compound Name | LogP | Reactivity in Diels-Alder (t1/2, min) |

|---|---|---|

| This compound | 4.2 | 12.5 |

| 1-Chlorotetradec-1-en-3-yl acetate | 5.1 | 28.7 |

| 1-Chlorotetradec-1-en-3-amide | 2.8 | 45.2 |

Notes on Data Presentation

- Tables adhere to formatting standards for chemical nomenclature and unit representation, as outlined in electrochemistry and chemistry education journals .

- Hypothetical data are included for illustrative purposes, reflecting trends observed in analogous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.